New basis set for the prediction of the specific rotation in flexible biological molecules†

RSC Advances Pub Date: 2016-02-01 DOI: 10.1039/C5RA20186A

Abstract

Using a novel method based on increasingly accurate calculations, we obtain the main conformers of a set of flexible molecules. We then employ the recently developed ORP basis set for calculating the specific rotation of the found set carried out at the TD-DFT level of theory. The results are compared to those obtained with the (d-)aug-cc-pVXZ (X = D, T and Q) basis sets of Dunning et al. The ORP values are in good overall agreement with the aug-cc-pVTZ results making the ORP a good basis set for routine TD-DFT optical rotation calculations of conformationally flexible molecules. The results presented for the investigated chiral azido alcohols are to our knowledge the first estimations of their specific rotations.

Graphical abstract: New basis set for the prediction of the specific rotation in flexible biological molecules
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